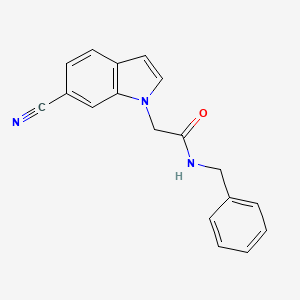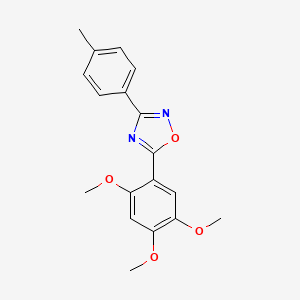
N-2-adamantyl-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-2-(4-methoxyphenyl)acetamide, also known as memantine, is a drug that is used to treat Alzheimer's disease and other neurological disorders. It was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate-to-severe Alzheimer's disease.
Wirkmechanismus
Memantine works by blocking the excessive activation of the NMDA receptor, which can lead to neuronal damage and death. It does not completely inhibit the receptor, but rather modulates its activity to maintain a balance between excitation and inhibition.
Biochemical and Physiological Effects
Memantine has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It also has neuroprotective effects, preventing neuronal damage and death in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-adamantyl-2-(4-methoxyphenyl)acetamide in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of this pathway. However, its effects may be influenced by other factors such as age, sex, and genetic background, which can limit its utility in certain experimental settings.
Zukünftige Richtungen
There are several areas of ongoing research related to N-2-adamantyl-2-(4-methoxyphenyl)acetamide, including its potential use in combination with other drugs for the treatment of Alzheimer's disease, its effects on other neurological pathways, and its use in animal models of neurological disorders. Additionally, there is interest in developing new compounds with similar mechanisms of action but improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-2-adamantyl-2-(4-methoxyphenyl)acetamide involves the reaction of 2-aminoadamantane with 4-methoxybenzyl chloride in the presence of a base, followed by acetylation of the resulting secondary amine with acetic anhydride. The product is then purified by recrystallization to obtain N-2-adamantyl-2-(4-methoxyphenyl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic benefits in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-12(3-5-17)11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPURAZIFQOZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980372 |
Source


|
| Record name | N-(Adamantan-2-yl)-2-(4-methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40980372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |
CAS RN |
6380-47-8 |
Source


|
| Record name | N-(Adamantan-2-yl)-2-(4-methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40980372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)

![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5709542.png)
![4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)






